![molecular formula C17H17BrFN3O2S2 B4368937 5-BROMO-N~2~-(4-FLUOROPHENETHYL)-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-THIOPHENESULFONAMIDE](/img/structure/B4368937.png)
5-BROMO-N~2~-(4-FLUOROPHENETHYL)-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-THIOPHENESULFONAMIDE
Overview
Description
5-BROMO-N~2~-(4-FLUOROPHENETHYL)-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-THIOPHENESULFONAMIDE is a complex organic compound that features a bromine atom, a fluorophenyl group, a pyrazolyl group, and a thiophenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N~2~-(4-FLUOROPHENETHYL)-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-THIOPHENESULFONAMIDE typically involves multiple steps:
Formation of the Thiophenesulfonamide Core: The thiophenesulfonamide core can be synthesized by reacting thiophene with chlorosulfonic acid, followed by amination with an appropriate amine.
Introduction of the Bromine Atom: Bromination of the thiophenesulfonamide core can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, using a boronic acid derivative of the fluorophenyl group and a palladium catalyst.
Incorporation of the Pyrazolyl Group: The pyrazolyl group can be attached through a nucleophilic substitution reaction, using a suitable pyrazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophenesulfonamide moiety.
Reduction: Reduction reactions can occur at the bromine atom, potentially leading to debromination.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiophenesulfonamide moiety.
Reduction: Debrominated or defluorinated products.
Substitution: Substituted derivatives at the fluorophenyl or pyrazolyl groups.
Scientific Research Applications
5-BROMO-N~2~-(4-FLUOROPHENETHYL)-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-THIOPHENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: Employed in biochemical assays to study enzyme inhibition or receptor binding.
Industrial Chemistry: Used as an intermediate in the synthesis of more complex chemical entities.
Mechanism of Action
The mechanism of action of 5-BROMO-N~2~-(4-FLUOROPHENETHYL)-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-[2-(4-chlorophenyl)ethyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenesulfonamide
- 5-bromo-N-[2-(4-methylphenyl)ethyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenesulfonamide
Uniqueness
The presence of the fluorophenyl group in 5-BROMO-N~2~-(4-FLUOROPHENETHYL)-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-THIOPHENESULFONAMIDE imparts unique electronic properties, potentially enhancing its binding affinity and specificity for certain molecular targets. This makes it distinct from similar compounds with different substituents.
Properties
IUPAC Name |
5-bromo-N-[2-(4-fluorophenyl)ethyl]-N-[(2-methylpyrazol-3-yl)methyl]thiophene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrFN3O2S2/c1-21-15(8-10-20-21)12-22(11-9-13-2-4-14(19)5-3-13)26(23,24)17-7-6-16(18)25-17/h2-8,10H,9,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRGWJYHGSMBRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CN(CCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(S3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrFN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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